1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol
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Overview
Description
1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol is a complex organic compound with the molecular formula C23H35NO4. It features an adamantane group, a phenoxy group, and a bis(2-hydroxyethyl)amino group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol typically involves multiple steps. One common method starts with the reaction of adamantane with a phenol derivative to form the adamantyl-phenoxy intermediate. This intermediate is then reacted with a bis(2-hydroxyethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, while the amino group can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or electrophiles like acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or amino derivatives.
Scientific Research Applications
1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol involves its interaction with specific molecular targets. The adamantane group may facilitate binding to hydrophobic pockets in proteins, while the phenoxy and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-[4-(Adamantan-1-yl)phenoxy]-3-piperidinopropan-2-ol hydrochloride: Similar structure but with a piperidine ring instead of the bis(2-hydroxyethyl)amino group.
Adamantan-1-yl acrylate: Contains the adamantane group but lacks the phenoxy and amino functionalities.
Uniqueness
1-[4-(Adamantan-1-yl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol is unique due to its combination of the adamantane, phenoxy, and bis(2-hydroxyethyl)amino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H35NO4 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]propan-2-ol |
InChI |
InChI=1S/C23H35NO4/c25-7-5-24(6-8-26)15-21(27)16-28-22-3-1-20(2-4-22)23-12-17-9-18(13-23)11-19(10-17)14-23/h1-4,17-19,21,25-27H,5-16H2 |
InChI Key |
STPQBRUWBPEJCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(CN(CCO)CCO)O |
Origin of Product |
United States |
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